n-Boc-(r)-indoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
QONNUMLEACJFME-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-®-indoline-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis begins with indoline, which is commercially available or can be synthesized from aniline through cyclization reactions.
Protection of the Amino Group: The amino group of indoline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Carboxylation: The protected indoline is then carboxylated at the 2-position. This can be achieved through various methods, including the use of carbon dioxide under high pressure or through the use of carboxylating agents like carbonyl diimidazole.
Industrial Production Methods
In an industrial setting, the production of n-Boc-®-indoline-2-carboxylic acid would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: n-Boc-®-indoline-2-carboxylic acid can undergo oxidation reactions, typically at the indoline ring, to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indoline-2,3-dione derivatives, while reduction could produce indoline-2-carboxylic acid derivatives.
Scientific Research Applications
N-Boc-L-indoline-2-carboxylic acid is a chemical compound with applications in peptide synthesis, drug development, bioconjugation, neuroscience research, and material science .
Scientific Research Applications
S-indoline carboxylic acid, with the molecular formula C14H17NO4, is a building block in organic synthesis and medicinal chemistry . It has a molecular weight of 263.29 and an optical rotation of D = -81 ± 2º (C=1.5 in CHCl3 or DMF) .
Applications
- Peptide Synthesis N-Boc-L-indoline-2-carboxylic acid can be used as a building block in peptide synthesis to create modified amino acids that enhance the stability and bioactivity of therapeutic peptides .
- Drug Development Due to its structural properties, N-Boc-L-indoline-2-carboxylic acid is used in the pharmaceutical industry in the development of drug candidates that target specific biological pathways .
- Bioconjugation This chemical is used in bioconjugation processes, which allows researchers to attach biomolecules to drugs or imaging agents to improve their efficacy and targeting capabilities .
- Neuroscience Research Derivatives of N-Boc-L-indoline-2-carboxylic acid are being investigated for applications in neuroscience, particularly in the study of neurotransmitter systems and neuroprotective agents .
- Material Science N-Boc-L-indoline-2-carboxylic acid is being explored in the development of advanced materials, including polymers and coatings, because of its ability to enhance material properties .
Mechanism of Action
The mechanism by which n-Boc-®-indoline-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed under mild conditions, revealing the active amine group that can participate in further reactions.
Comparison with Similar Compounds
Unprotected Indoline-2-Carboxylic Acid
- Structure : Lacks the Boc group, making the amine reactive and prone to undesired side reactions.
- Stereochemical Stability : Racemization is a concern, especially under basic or high-temperature conditions. For example, epimerization occurs when indoline-2-carboxylic acid derivatives are treated with potassium tert-butoxide .
- Applications : Requires resolution (e.g., via (R)-α-methylbenzylamine salts) to obtain enantiopure forms for drug synthesis, yielding only ~35% of the desired (S)-isomer .
- Handling : More hygroscopic and challenging to purify compared to Boc-protected analogs .
N-Benzyl Indoline-2-Carboxylic Acid
- Protection Strategy: The benzyl group is stable under acidic conditions but requires hydrogenolysis (e.g., catalytic hydrogenation) for removal.
- Reactivity : Benzyl esters of N-benzylindoline-2-carboxylic acid are light-sensitive and unstable, complicating storage .
- Synthetic Utility : Less favorable in multi-step syntheses due to harsh deprotection conditions compared to Boc .
N-Fmoc Indoline-2-Carboxylic Acid
- Deprotection : Fluoride-labile Fmoc group enables orthogonal deprotection strategies (e.g., piperidine), useful in solid-phase peptide synthesis.
- Stability : More resistant to acids than Boc but less thermally stable.
- Applications : Preferred in combinatorial chemistry for sequential coupling-deprotection workflows, unlike Boc derivatives .
Other N-Protected Derivatives
- Decarboxylation and deacetylation side reactions are common .
- N-Tosyl Derivatives : Electron-withdrawing groups like tosyl enhance electrophilicity but require strong reducing agents for deprotection, limiting compatibility with sensitive substrates .
Key Comparative Data
Q & A
Q. What are the common synthetic routes for N-Boc-(R)-indoline-2-carboxylic acid, and what are their limitations?
- Methodological Answer : The synthesis typically involves three key steps: (1) enantioselective preparation of (R)-indoline-2-carboxylic acid , (2) N-Boc protection , and (3) purification . describes a "one-pot" method for (R)-indoline-2-carboxylic acid via nitro-reduction and diazo-reactions, achieving 85.9% yield under optimized conditions. However, Boc protection (e.g., using tert-butoxycarbonyl anhydride) can face challenges in esterification under basic conditions, as seen in , where attempts to synthesize organo-catalysts failed due to incompatibility with basic reaction media. Alternative methods, such as acid-catalyzed Boc protection or microwave-assisted synthesis, may improve efficiency. Key Limitation : Low yields in multi-step syntheses (e.g., traditional routes with <50% yields) and instability of intermediates during Boc protection .
Q. How can researchers characterize the enantiomeric purity of this compound?
- Methodological Answer : Chiral HPLC is the gold standard for determining enantiomeric excess (ee). highlights the use of HPLC to resolve racemic mixtures of indoline derivatives, with columns like Chiralpak® IA/IB providing baseline separation. Additionally, polarimetry and NMR with chiral shift reagents (e.g., Eu(hfc)₃) can corroborate results. For quantitative analysis, coupling HPLC with mass spectrometry (LC-MS) ensures both purity and structural confirmation. Critical Consideration : Baseline resolution requires optimizing mobile phase composition (e.g., hexane/isopropanol ratios) and column temperature .
Advanced Research Questions
Q. How do computational studies inform the reactivity of this compound in asymmetric catalysis?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal electronic properties influencing nucleophilicity. shows that (S)-indoline-2-carboxylic acid has a narrower LUMO-HOMO gap (0.12–0.19 eV less than aminal analogues), enhancing its reactivity in nucleophilic attacks. For this compound, similar studies can predict regioselectivity in C–C bond-forming reactions. Researchers should model transition states to identify steric effects from the Boc group, which may hinder or direct reactivity in catalytic cycles. Application Example : Use Gaussian 16 with B3LYP/6-31G(d) to compute Fukui indices for electrophilic/nucleophilic sites .
Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected indoline derivatives?
- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature) and substrate stability . reports failed esterification under basic conditions, while achieves high yields via a one-pot acidic pathway. To reconcile such
- Systematic Screening : Use Design of Experiments (DoE) to optimize parameters (e.g., pH, catalyst loading).
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate degradation (e.g., Boc deprotection under basic conditions).
- Alternative Protecting Groups : Consider Fmoc or Cbz if Boc proves unstable in specific media.
Case Study : Replacing NaOH with milder bases (e.g., K₂CO₃) in esterification improved yields from <10% to >70% in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
